molecular formula C14H8ClNO5 B5751554 (4-Formylphenyl) 4-chloro-3-nitrobenzoate

(4-Formylphenyl) 4-chloro-3-nitrobenzoate

Cat. No.: B5751554
M. Wt: 305.67 g/mol
InChI Key: GKYALHZQKDNTJQ-UHFFFAOYSA-N
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Description

(4-Formylphenyl) 4-chloro-3-nitrobenzoate is an organic compound that features both aldehyde and ester functional groups It is a derivative of benzoic acid and is characterized by the presence of a formyl group on the phenyl ring and a chloro-nitro substitution on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formylphenyl) 4-chloro-3-nitrobenzoate typically involves a multi-step process:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.

    Esterification: The 4-chloro-3-nitrobenzoic acid is then esterified with 4-formylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Formylphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-amino-3-chlorobenzoate derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

    Oxidation: 4-formylbenzoic acid derivatives.

Scientific Research Applications

(4-Formylphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

    Medicinal Chemistry:

    Biological Studies: Used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of (4-Formylphenyl) 4-chloro-3-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example:

    Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.

    Substitution: The chloro group is replaced by a nucleophile, altering the compound’s reactivity and properties.

    Oxidation: The formyl group is oxidized to a carboxylic acid, changing the compound’s acidity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the formyl group.

    4-Formylbenzoic acid: Similar structure but lacks the chloro and nitro groups.

    4-Chloro-3-nitrobenzaldehyde: Similar structure but lacks the ester linkage.

Uniqueness

(4-Formylphenyl) 4-chloro-3-nitrobenzoate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science.

Properties

IUPAC Name

(4-formylphenyl) 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO5/c15-12-6-3-10(7-13(12)16(19)20)14(18)21-11-4-1-9(8-17)2-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYALHZQKDNTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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